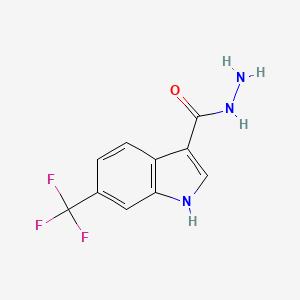
5-Bromo-2-chloro-6-fluoroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-chloro-6-fluoroquinoline: is a heterocyclic aromatic compound that belongs to the quinoline family. Quinolines are known for their wide range of biological activities and are used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The incorporation of halogen atoms such as bromine, chlorine, and fluorine into the quinoline structure can significantly enhance its chemical and biological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-6-fluoroquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of quinoline derivatives. For example, the reaction of 5-bromoquinoline with chlorine and fluorine sources under controlled conditions can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using specialized equipment to ensure safety and efficiency. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Bromo-2-chloro-6-fluoroquinoline can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: Reactions such as Suzuki-Miyaura coupling can be used to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Cross-Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while cross-coupling reactions can produce biaryl derivatives .
Applications De Recherche Scientifique
Chemistry: 5-Bromo-2-chloro-6-fluoroquinoline is used as a building block in the synthesis of more complex organic molecules. Its unique halogenation pattern makes it a valuable intermediate in organic synthesis .
Biology and Medicine: Halogenated quinolines are known for their antimicrobial, antiviral, and anticancer properties .
Industry: In the industrial sector, this compound can be used in the production of agrochemicals and dyes. Its unique chemical properties make it suitable for various applications in material science .
Mécanisme D'action
The mechanism of action of 5-Bromo-2-chloro-6-fluoroquinoline depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as DNA or proteins. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity towards its molecular targets .
Comparaison Avec Des Composés Similaires
- 4-Bromo-6-fluoroquinoline
- 5-Bromo-8-fluoroquinoline
- 3-Bromo-4-chloro-6-fluoroquinoline
Comparison: Compared to other halogenated quinolines, 5-Bromo-2-chloro-6-fluoroquinoline has a unique combination of bromine, chlorine, and fluorine atoms, which can influence its chemical reactivity and biological activity. This unique halogenation pattern can provide distinct advantages in terms of selectivity and potency in various applications .
Propriétés
Formule moléculaire |
C9H4BrClFN |
|---|---|
Poids moléculaire |
260.49 g/mol |
Nom IUPAC |
5-bromo-2-chloro-6-fluoroquinoline |
InChI |
InChI=1S/C9H4BrClFN/c10-9-5-1-4-8(11)13-7(5)3-2-6(9)12/h1-4H |
Clé InChI |
CZVAOHZNWRUAGG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC2=C1C(=C(C=C2)F)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Chloropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13681149.png)

![2-[[(6-Bromo-2-pyridyl)oxy]methyl]-5-chloropyridine](/img/structure/B13681169.png)


![(S)-2-(Boc-amino)-3,3-dicyclopropyl-N-[4-[3,5-dimethyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]phenyl]propanamide](/img/structure/B13681181.png)
![5-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13681187.png)


![(S)-1-[2-Bromo-5-(trifluoromethyl)phenyl]-1,3-propanediol](/img/structure/B13681200.png)
![(6-Bromobenzo[c]isoxazol-3-yl)methanol](/img/structure/B13681201.png)
![(1R,2S,5S)-rel-Bicyclo[3.1.0]hexan-2-ol](/img/structure/B13681207.png)
![Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-8'-carboxylate hydrochloride](/img/structure/B13681215.png)
